
4-(2-Indanyl)-1-methyl-piperidine fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Indanyl)-1-methyl-piperidine fumarate is a chemical compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Indanyl)-1-methyl-piperidine fumarate typically involves the following steps:
Formation of the Indanyl Intermediate: The indanyl group can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions involving appropriate amine precursors.
Substitution Reactions: The indanyl group is introduced to the piperidine ring through substitution reactions, often using reagents such as alkyl halides or other electrophiles.
Formation of the Fumarate Salt: The final step involves the formation of the fumarate salt by reacting the free base of 4-(2-Indanyl)-1-methyl-piperidine with fumaric acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Indanyl)-1-methyl-piperidine fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine nitrogen or the indanyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(2-Indanyl)-1-methyl-piperidine fumarate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 4-(2-Indanyl)-1-methyl-piperidine fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The indanyl group and the piperidine ring play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Indanyl)-1-methyl-piperidine hydrochloride
- 4-(2-Indanyl)-1-methyl-piperidine sulfate
- 4-(2-Indanyl)-1-methyl-piperidine acetate
Uniqueness
4-(2-Indanyl)-1-methyl-piperidine fumarate is unique due to its specific combination of the indanyl group and the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
20845-56-1 |
|---|---|
Molekularformel |
C19H25NO4 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;4-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperidine |
InChI |
InChI=1S/C15H21N.C4H4O4/c1-16-8-6-12(7-9-16)15-10-13-4-2-3-5-14(13)11-15;5-3(6)1-2-4(7)8/h2-5,12,15H,6-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
PDMFRGZUOYKVBJ-WLHGVMLRSA-N |
Isomerische SMILES |
CN1CCC(CC1)C2CC3=CC=CC=C3C2.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CCC(CC1)C2CC3=CC=CC=C3C2.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


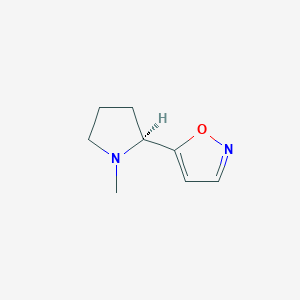
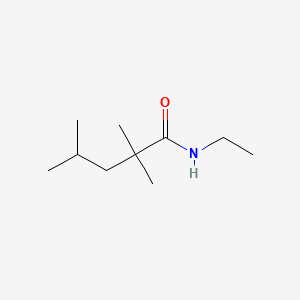
![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)
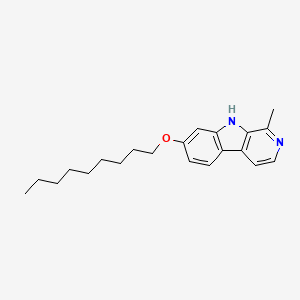
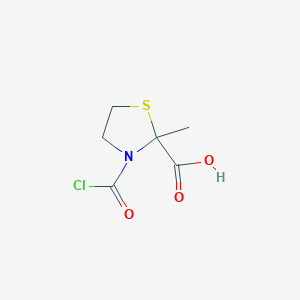
![6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate](/img/structure/B13960475.png)

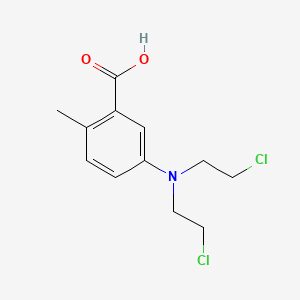
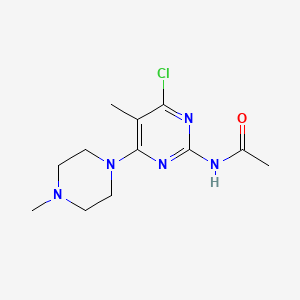
![3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13960488.png)

![3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B13960498.png)
![(2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B13960504.png)
